N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is an oxalamide derivative featuring a 3,5-dimethylphenyl group at the N1 position and a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group at the N2 position. The 4-methoxyphenyl and cyclopentyl groups likely enhance lipophilicity and steric bulk, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-12-17(2)14-19(13-16)25-22(27)21(26)24-15-23(10-4-5-11-23)18-6-8-20(28-3)9-7-18/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUZNBLOPOLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article reviews its biological activity, synthesizes available research findings, and presents relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxalamide linkage, with substituents that may influence its pharmacological properties. The general formula can be expressed as follows:
Key Structural Elements:
- Oxalamide Backbone: Known for its role in biological activity.
- Dimethylphenyl Group: Potentially enhances lipophilicity and receptor binding.
- Cyclopentyl and Methoxyphenyl Substituents: May contribute to selectivity and efficacy in targeting specific biological pathways.
1. Anticancer Activity
Recent studies have indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the c-Myc oncogene, which is crucial in the progression of colorectal cancer (CRC). A related compound demonstrated an IC50 value of 0.32 μM against HT29 cells, indicating potent cytotoxicity .
Mechanism of Action:
- Inhibition of c-Myc/MAX Dimerization: This action disrupts the transcriptional regulation of genes involved in cell proliferation.
- Induction of Apoptosis: Studies show that compounds targeting c-Myc can effectively induce programmed cell death in cancer cells.
2. Receptor Modulation
The compound may act as a modulator for various receptors, including DP2 receptors, which are implicated in inflammatory responses. Compounds with similar structures have been identified as antagonists for these receptors, suggesting that this compound could possess similar antagonistic properties .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| This compound | HT29 (Colorectal Cancer) | 0.32 μM | c-Myc Inhibition | |
| Related Oxalamide Derivative | HCT 15 (Colorectal Cancer) | 0.51 μM | c-Myc Inhibition |
3. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles need to be established through further studies.
Comparison with Similar Compounds
Structural Analogues in Tuberculosis Research
describes oxalamide derivatives synthesized for tuberculosis treatment, including:
Compound 40: N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (C₂₁H₂₁N₃O₃). Compound 42: N-(3,5-Dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide (C₂₂H₂₃N₃O₃).
Key Differences :
Compound 42 employs an acetamide linker instead of oxalamide, which may reduce hydrogen-bonding capacity compared to the target compound .
Substituent Effects on Activity
lists compounds with formamide/acetamide linkages and substituted phenyl groups. For example:
Compound E: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (C₁₈H₂₁N₂O₄).
Key Observations :
- The 4-methoxy group in Compound E correlates with a reported activity metric of 0.67 (context unspecified), highlighting the importance of methoxy positioning. The target compound’s 4-methoxyphenyl group may similarly enhance receptor interactions compared to meta-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
